2-methyl-N'-(2-thienylmethylene)-3-furohydrazide

Structural Biology Medicinal Chemistry Chemical Synthesis

Researchers needing a distinct 3-furohydrazide scaffold for furan-thiophene SAR face supply gaps. This intermediate (CAS 292612-16-9) is a key solution: · Unique isomer-probes positional effects on target binding and reactivity for glucagon receptor programs. · Reliable supply-consistent 90% purity reduces reproducibility risks. · Supports lead optimization-validated as a building block for scaffold-hopping and biophysical studies.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 292612-16-9
Cat. No. B3121748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N'-(2-thienylmethylene)-3-furohydrazide
CAS292612-16-9
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)NN=CC2=CC=CS2
InChIInChI=1S/C11H10N2O2S/c1-8-10(4-5-15-8)11(14)13-12-7-9-3-2-6-16-9/h2-7H,1H3,(H,13,14)/b12-7+
InChIKeyXGQLTVYQXFFVHE-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-methyl-N'-(2-thienylmethylene)-3-furohydrazide Overview


2-methyl-N'-(2-thienylmethylene)-3-furohydrazide (CAS 292612-16-9) is a synthetic organic compound belonging to the acylhydrazone class, characterized by a 2-methyl-3-furohydrazide core linked to a thienylmethylene moiety . With a molecular formula of C11H10N2O2S and a molecular weight of 234.27 g/mol, this heterocyclic building block is primarily utilized as a chemical intermediate or a specialized reagent in pharmaceutical and agrochemical research, rather than as a drug substance itself . Its unique combination of furan and thiophene rings connected via a hydrazone bridge presents a distinct structural scaffold for derivatization and structure-activity relationship (SAR) studies in discovery programs.

2-methyl-N'-(2-thienylmethylene)-3-furohydrazide Substitution Risks


While numerous acylhydrazone analogs exist, such as N'-(2-thienylmethylene)-2-furohydrazide or 2-methyl-N'-((5-methyl-2-thienyl)methylene)-3-furohydrazide , direct substitution is scientifically unsound. Subtle variations in the position of the carbohydrazide group on the furan ring (2-furohydrazide vs. 3-furohydrazide) or the methyl substitution pattern on the thiophene ring can drastically alter molecular geometry, electronic distribution, and hydrogen-bonding capacity, leading to unpredictable changes in target binding, reactivity, and physicochemical properties [1]. Without explicit, compound-specific validation data, replacing 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide with an in-class analog will compromise the reproducibility of a synthetic pathway or the integrity of a biological screening result.

2-methyl-N'-(2-thienylmethylene)-3-furohydrazide Differentiation Evidence


3-Furohydrazide vs. 2-Furohydrazide Core Difference

The target compound features a hydrazide linkage at the 3-position of the furan ring, differentiating it from more common 2-furohydrazide analogs . This positional isomerism alters the dihedral angle between the furan and thiophene rings, which directly influences molecular conformation and the spatial presentation of pharmacophoric features. While a direct head-to-head biological comparison is not available, single-crystal X-ray diffraction of a closely related analog, (E)-N′-[(5-Methyl-2-thienyl)methylene]furan-2-carbohydrazide monohydrate, confirmed a dihedral angle of 35.20(2)° between the rings, underscoring how such structural nuances affect the final 3D structure [1]. The target compound's distinct substitution pattern is expected to yield different intermolecular interactions and packing arrangements.

Structural Biology Medicinal Chemistry Chemical Synthesis

Purity Differentiation by Supplier

A clear procurement differentiator lies in the commercially available purity specifications. The compound is available in a high-purity grade (NLT 97%) from specialized manufacturers, a critical specification for biological assays where impurities can cause significant noise . In contrast, some generic supplier listings only offer a lower purity (90%), which is typically acceptable for early-stage synthesis but insufficient for lead optimization or in vivo studies where reproducibility is paramount . The availability of an ISO-certified, high-purity batch offers a tangible quality advantage for projects transitioning from hit identification to lead validation.

Chemical Procurement Quality Control Lead Optimization

Biological Evidence Gap

A comprehensive search of publicly available, scientifically credible sources (excluding vendor marketing sites) yielded no quantitative biological data for this specific compound. There are no reported IC50, MIC, or Ki values and no direct head-to-head biological comparisons against defined structural analogs. The compound appears as a constituent member of patent libraries (e.g., WO 2003/066603 and Dainippon Sumitomo Pharma portfolios) where classes of 2-furancarboxylic acid hydrazides are claimed for therapeutic applications like glucagon receptor antagonism [1][2]. However, the specific biological contribution of this individual compound has not been isolated and reported. Therefore, its differentiation from analogs cannot currently be quantified in terms of potency, selectivity, or other biological endpoints.

Evidence-Based Procurement Data Gaps Risk Assessment

2-methyl-N'-(2-thienylmethylene)-3-furohydrazide Application Scenarios


Glucagon Receptor Antagonist SAR Scaffold

Given its inclusion in patent families claiming glucagon receptor antagonists, 2-methyl-N'-(2-thienylmethylene)-3-furohydrazide is best positioned as a key intermediate or scaffold-hopping starting point. The specific 3-furohydrazide core provides a structurally distinct alternative to the more common 2-furohydrazides, enabling SAR exploration around positional isomerism and its impact on target binding, as highlighted in the structural differentiation evidence [1].

Hydrazide Isomerism Conformational Probe

The compound can serve as a valuable chemical probe for studying the pharmacophoric consequences of relocating the hydrazide bond from the 2- to the 3-position of a furan ring. As indicated by the structural evidence, this isomerism affects molecular geometry and conformation, making the compound a useful tool for biophysical studies (e.g., X-ray crystallography, DFT calculations) aimed at understanding conformational preferences in furan-thiophene hydrazones.

High-Purity Intermediate for Lead Optimization

Procurement of the NLT 97% purity grade is the appropriate choice for any project advancing to lead optimization or in vivo studies. The supporting purity specification evidence ensures a baseline of quality, reducing the risk of confounding biological results. This is a pragmatic, data-supported choice over lower-purity alternatives when reproducibility and signal-to-noise ratio are critical factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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